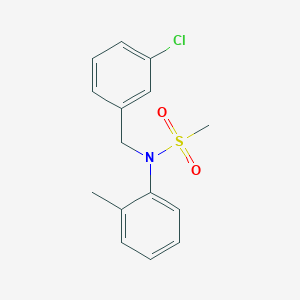![molecular formula C20H31N3O4S B305226 N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B305226.png)
N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to be effective in inhibiting the activity of NEDD8-activating enzyme (NAE), which is a critical regulator of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of many proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis. Therefore, MLN4924 has the potential to be an effective anti-cancer agent by inducing cell death in cancer cells.
作用機序
MLN4924 is a selective inhibitor of N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is covalently attached to cullin proteins, which are part of the E3 ubiquitin ligase complex. This leads to the activation of the E3 ligase activity, which targets substrates for degradation by the proteasome. MLN4924 inhibits the activity of N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, which leads to the accumulation of the NEDD8 conjugates and the subsequent inhibition of the E3 ligase activity. This results in the stabilization of many proteins that are normally degraded by the UPS, including those involved in cell cycle regulation and DNA repair. The accumulation of these proteins leads to cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis by inhibiting the E3 ligase activity and stabilizing proteins involved in cell cycle regulation and DNA repair. MLN4924 also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Inhibition of this pathway leads to the induction of apoptosis in cancer cells. MLN4924 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of MLN4924 is its selectivity for N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, which makes it a potent inhibitor of the UPS. This makes it an attractive candidate for cancer therapy. However, MLN4924 has some limitations for lab experiments. It is highly toxic and has a short half-life, which makes it difficult to use in vivo. It also has poor solubility, which can limit its use in cell culture experiments.
将来の方向性
For MLN4924 include the development of more potent and selective inhibitors of N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, the identification of biomarkers that can predict response to MLN4924, and the evaluation of its efficacy in combination with other anti-cancer agents. There is also ongoing research to evaluate the role of MLN4924 in other diseases, such as inflammatory disorders and viral infections.
合成法
MLN4924 is a synthetic compound that was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of cyclohexyl isocyanate with 4-methoxyphenylpiperazine to form N-cyclohexyl-N-(4-methoxyphenyl)piperazine-1-carboxamide. This intermediate is then reacted with ethyl 2-chloro-2-oxoacetate to form N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
MLN4924 has been extensively studied in preclinical cancer models and has shown promising results as an anti-cancer agent. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and leukemia. MLN4924 has also been shown to be effective in inhibiting tumor growth in vivo in mouse models.
特性
製品名 |
N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide |
|---|---|
分子式 |
C20H31N3O4S |
分子量 |
409.5 g/mol |
IUPAC名 |
N-cyclohexyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C20H31N3O4S/c1-27-19-10-8-17(9-11-19)21-12-14-22(15-13-21)20(24)16-23(28(2,25)26)18-6-4-3-5-7-18/h8-11,18H,3-7,12-16H2,1-2H3 |
InChIキー |
JGDUOPHPWDELFF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
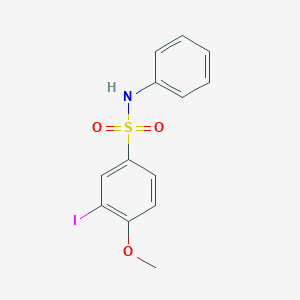
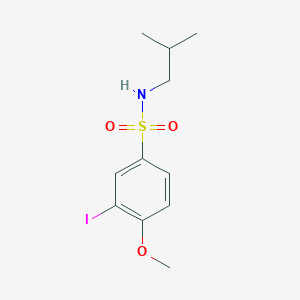
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)
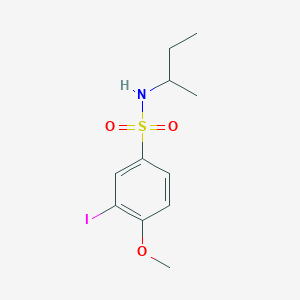
![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)
amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)
![4-[allyl(methylsulfonyl)amino]-N-benzyl-N-methylbenzamide](/img/structure/B305161.png)
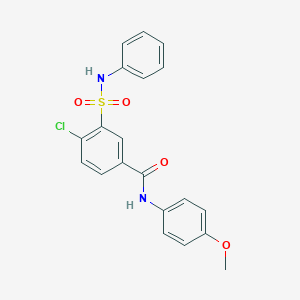
![N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305163.png)
